Amlobenz
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Overview
Description
Amlobenz is a combination of two active ingredients: amlodipine besylate and benazepril hydrochloride. Amlodipine besylate is a dihydropyridine calcium channel blocker, while benazepril hydrochloride is an angiotensin-converting enzyme inhibitor. This combination is primarily used for the treatment of hypertension in patients who are not adequately controlled on monotherapy with either agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amlodipine Besylate: The synthesis of amlodipine besylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form amlodipine.
Benazepril Hydrochloride: The synthesis of benazepril hydrochloride involves the reaction of (3S)-3-[(1S)-1-ethoxycarbonyl-3-phenylpropylamino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of Amlobenz involves large-scale synthesis of both amlodipine besylate and benazepril hydrochloride, followed by their combination in specific ratios to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidative metabolites of amlodipine and benazepril.
Reduction: Benazeprilat and reduced derivatives of amlodipine.
Substitution: Substituted derivatives of amlodipine and benazepril.
Scientific Research Applications
Amlobenz has a wide range of scientific research applications:
Mechanism of Action
Amlobenz exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used for the treatment of hypertension and heart failure.
Amlodipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.
Uniqueness
Amlobenz is unique in that it combines the effects of both a calcium channel blocker and an angiotensin-converting enzyme inhibitor, providing a synergistic effect in the treatment of hypertension. This combination allows for better control of blood pressure in patients who are not adequately managed with monotherapy .
Properties
CAS No. |
858669-53-1 |
---|---|
Molecular Formula |
C50H60Cl2N4O13S |
Molecular Weight |
1028.0 g/mol |
IUPAC Name |
benzenesulfonic acid;2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.C20H25ClN2O5.C6H6O3S.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H/t19-,20-;;;/m0.../s1 |
InChI Key |
SJSNKICFTZWKLT-KEHAGZLWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.Cl |
Origin of Product |
United States |
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